3-Fluoro-3-methyl-piperidin-4-ol
Description
3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative characterized by a fluorine atom and a methyl group at the 3-position, along with a hydroxyl group at the 4-position of the six-membered piperidine ring. Its molecular formula is C₆H₁₂FNO (molecular weight: 145.17 g/mol) .
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3 |
InChI Key |
LAHZTLAEFVDQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methyl-piperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to ensure efficient fluorination and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-Fluoro-3-methyl-piperidin-4-one.
Reduction: Formation of 3-Methyl-piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3-methyl-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to its target, often through hydrogen bonding or electrostatic interactions. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
3-Fluoropiperidin-4-ol Hydrochloride
- Structure : Lacks the 3-methyl group but retains the 3-fluoro and 4-hydroxy substituents.
- Molecular Formula: C₅H₁₀FNO·HCl (MW: 155.60 g/mol) .
- The hydrochloride salt form improves aqueous solubility compared to the free base of 3-fluoro-3-methyl-piperidin-4-ol.
3,3-Difluoropiperidin-4-ol
- Structure : Features two fluorine atoms at the 3-position instead of a fluorine-methyl pair.
- Molecular Formula: C₅H₉F₂NO (MW: 137.13 g/mol) .
- Reduced lipophilicity compared to 3-fluoro-3-methyl-piperidin-4-ol due to the absence of the methyl group.
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol
- Structure: Pyrrolidine ring (5-membered) with a fluorophenoxy-methyl group and hydroxyl substituent.
- Molecular Formula: C₁₀H₁₂FNO₂ (MW: 209.21 g/mol) .
- Key Differences: Smaller ring size (pyrrolidine vs. piperidine) alters conformational flexibility.
4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol
- Structure: Piperidine ring with a 4-fluorophenyl substituent and complex methoxy-phenolic side chain.
- Molecular Formula: Not explicitly stated, but inferred to include aromatic and polar groups .
- Key Differences: The fluorophenyl group enhances aromatic interactions, while the phenolic hydroxyl and methoxy groups increase hydrogen-bonding capacity. More sterically hindered than 3-fluoro-3-methyl-piperidin-4-ol.
Lipophilicity and Solubility
- 3-Fluoro-3-methyl-piperidin-4-ol : The methyl group increases lipophilicity (logP ~1.5–2.0 estimated), while the hydroxyl group enhances solubility in polar solvents.
- 3-Fluoropiperidin-4-ol HCl : Higher solubility in water due to ionic form but lower logP (~0.5–1.0) .
- 3,3-Difluoropiperidin-4-ol : Reduced logP (~0.8–1.2) compared to the methyl-containing analog due to lack of alkyl group .
Steric and Electronic Effects
- In contrast, 3,3-difluoropiperidin-4-ol has stronger electron-withdrawing effects, which could influence acidity of the hydroxyl group (pKa ~9–10 vs. ~10–11 for the methyl analog) .
Data Tables
Table 1: Structural Comparison of Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| 3-Fluoro-3-methyl-piperidin-4-ol | C₆H₁₂FNO | 145.17 | 3-F, 3-CH₃, 4-OH | Balanced lipophilicity and steric bulk |
| 3-Fluoropiperidin-4-ol HCl | C₅H₁₀FNO·HCl | 155.60 | 3-F, 4-OH | Ionic form enhances solubility |
| 3,3-Difluoropiperidin-4-ol | C₅H₉F₂NO | 137.13 | 3-F, 3-F, 4-OH | High electron-withdrawing capacity |
Table 2: Inferred Physicochemical Properties
| Compound Name | Estimated logP | Water Solubility (mg/mL) | pKa (OH) |
|---|---|---|---|
| 3-Fluoro-3-methyl-piperidin-4-ol | 1.5–2.0 | 10–20 | 10–11 |
| 3-Fluoropiperidin-4-ol HCl | 0.5–1.0 | >50 | 9–10 |
| 3,3-Difluoropiperidin-4-ol | 0.8–1.2 | 20–30 | 8–9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
